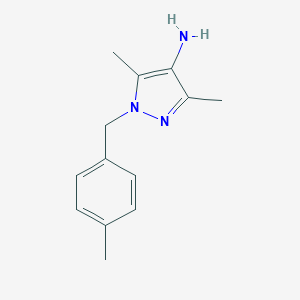

3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds, has attracted much attention . These compounds are used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .Aplicaciones Científicas De Investigación

Antidepressant Activity

3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine and its derivatives have been explored for their potential antidepressant activity. Studies have shown that certain derivatives do not inhibit the uptake of selected biogenic amines into crude synaptosomes of mouse whole brain, nor do they have significant monoamine oxidase inhibitory activity in vivo and vitro, suggesting a mechanism of action different from traditional tricyclic antidepressants and monoamine oxidase inhibitors (Wessels, Schwan, & Pong, 1980). Moreover, involvement of the monoaminergic system in the antidepressant-like action of some 4-amine derivatives has been indicated, highlighting the differential involvement of serotonin/noradrenaline and noradrenaline/dopamine pathways in the antidepressant-like effect of these compounds (Duarte et al., 2008).

Anti-Cancer and Inhibitory Properties

Some derivatives of 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine have shown potential in inhibiting cancer progression. For instance, compounds structurally related to this chemical have demonstrated the ability to block angiogenesis and induce apoptosis in certain cell lines, offering potential as a starting point for the development of new compounds targeting cancer metastasis (Wang et al., 2011). Additionally, certain derivatives have shown to inhibit DNA fragmentation, a parameter that was quantitatively related to their carcinogenic potency (Parodi et al., 1981).

Biochemical and Pharmacokinetic Studies

Compounds related to 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine have been subjected to various biochemical and pharmacokinetic studies to understand their behavior in biological systems. For example, studies have investigated the interaction of pyrazole and its derivatives with hepatic microsomes, elucidating their effect on cytochrome P-450 content and microsomal oxidation of alcohols (Feierman & Cederbaum, 1985). Moreover, research on the in vitro metabolism of related compounds by recombinant human cytochrome P450 has revealed major biotransformation pathways, providing insights into their pharmacokinetic characteristics and potential therapeutic applications (Nagahori et al., 2000).

Safety and Hazards

The safety data sheet for 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-9-4-6-12(7-5-9)8-16-11(3)13(14)10(2)15-16/h4-7H,8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHFSRKAYXYGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341213 | |

| Record name | 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

514816-02-5 | |

| Record name | 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

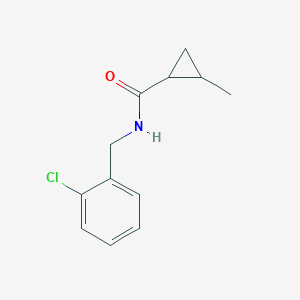

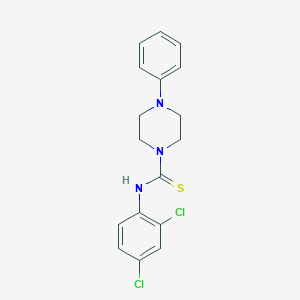

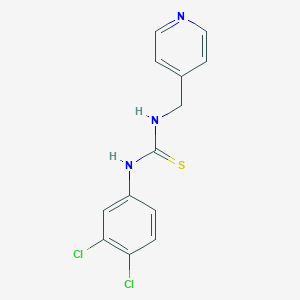

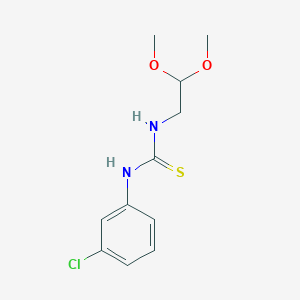

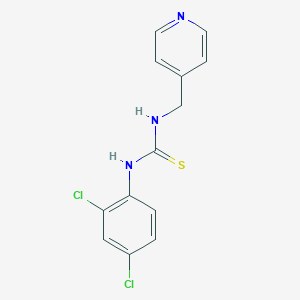

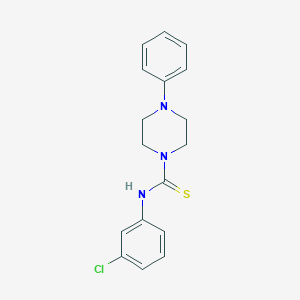

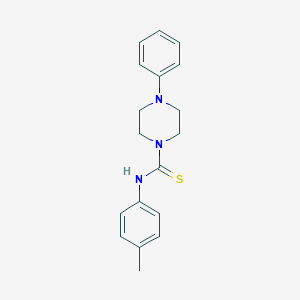

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B452587.png)

![Ethyl 2-[(1-adamantylacetyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B452592.png)

![ethyl 6-amino-5-cyano-4-[4-(mesitylmethoxy)-3-methoxyphenyl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B452595.png)

![Propyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4-(4-ethylphenyl)-3-thiophenecarboxylate](/img/structure/B452602.png)

![Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B452608.png)

![Ethyl 4-(4-chlorophenyl)-2-{[(3,4-dimethylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B452610.png)